molecular formula C23H19N3O2 B11130156 5-[(4-Methoxybenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

5-[(4-Methoxybenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11130156
M. Wt: 369.4 g/mol
InChI Key: XDXNKFFVZUPJII-UHFFFAOYSA-N
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Description

5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps. One common synthetic route includes the formation of the oxazole ring through a cyclization reaction. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxyphenyl group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitrile group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.

Scientific Research Applications

5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as other oxazole derivatives or compounds with methoxyphenyl and naphthyl groups. What sets 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of these functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H19N3O2/c1-27-19-11-9-16(10-12-19)15-25-23-21(14-24)26-22(28-23)13-18-7-4-6-17-5-2-3-8-20(17)18/h2-12,25H,13,15H2,1H3

InChI Key

XDXNKFFVZUPJII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)CC3=CC=CC4=CC=CC=C43)C#N

Origin of Product

United States

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